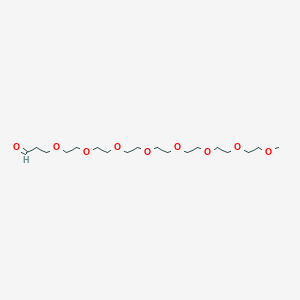
MV061194
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MV061194 is a potent and selective inhibitor of cathepsin K, an enzyme involved in the degradation of collagen and other extracellular matrix proteins. Cathepsin K is primarily expressed in osteoclasts, the cells responsible for bone resorption. By inhibiting cathepsin K, this compound has potential therapeutic applications in the treatment of diseases characterized by excessive bone resorption, such as osteoporosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MV061194 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. general synthetic strategies for similar compounds often involve the use of protecting groups, selective functional group transformations, and purification techniques such as chromatography .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
MV061194 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents onto the molecule, potentially altering its biological activity.
Common Reagents and Conditions
Major Products
Aplicaciones Científicas De Investigación
MV061194 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cathepsin K and its effects on collagen degradation.
Biology: Investigated for its role in modulating osteoclast activity and bone resorption.
Medicine: Potential therapeutic agent for treating osteoporosis and other bone-related diseases.
Industry: May be used in the development of new materials or coatings that require controlled degradation properties
Mecanismo De Acción
MV061194 exerts its effects by selectively inhibiting cathepsin K. The inhibition of cathepsin K prevents the breakdown of collagen and other extracellular matrix proteins, thereby reducing bone resorption. The molecular targets of this compound include the active site of cathepsin K, where it binds and blocks the enzyme’s activity. This inhibition disrupts the normal function of osteoclasts, leading to decreased bone degradation .
Comparación Con Compuestos Similares
Similar Compounds
Odanacatib: Another cathepsin K inhibitor with similar therapeutic applications.
Balicatib: A selective cathepsin K inhibitor studied for its effects on bone resorption.
Relacatib: Inhibits cathepsin K and has been investigated for its potential in treating osteoporosis
Uniqueness
MV061194 is unique in its high potency and selectivity for cathepsin K compared to other inhibitors. This specificity reduces the likelihood of off-target effects and enhances its therapeutic potential. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .
Propiedades
Número CAS |
1021423-50-6 |
|---|---|
Fórmula molecular |
C28H37N5O4S |
Peso molecular |
539.7 |
Nombre IUPAC |
N-[1-[(2-ethyl-4-oxooxolan-3-yl)carbamoyl]cyclohexyl]-4-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]benzamide |
InChI |
InChI=1S/C28H37N5O4S/c1-3-23-24(22(34)17-37-23)30-26(36)28(11-5-4-6-12-28)31-25(35)20-9-7-19(8-10-20)21-18-38-27(29-21)33-15-13-32(2)14-16-33/h7-10,18,23-24H,3-6,11-17H2,1-2H3,(H,30,36)(H,31,35) |
Clave InChI |
BXZBNVSSBNQNPK-BJKOFHAPSA-N |
SMILES |
CCC1C(C(=O)CO1)NC(=O)C2(CCCCC2)NC(=O)C3=CC=C(C=C3)C4=CSC(=N4)N5CCN(CC5)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MV-061194; MV 061194; MV061194 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















